Malonaldehyde bis(phenylimine) monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-diphenylpropane-1,3-diimine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMLOZWXXPLHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480711 | |

| Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123071-42-1 | |

| Record name | Malonaldehyde bis(phenylimine) monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Malonaldehyde bis(phenylimine) monohydrochloride

This guide provides a comprehensive overview of Malonaldehyde bis(phenylimine) monohydrochloride (also known as N,N'-diphenyl-1,3-propanediimine monohydrochloride), a chemical compound with applications as a fluorescent dye.[1] Given the limited availability of a detailed, peer-reviewed synthesis and characterization protocol in publicly accessible literature, this document outlines a robust, proposed synthetic pathway and discusses the expected characterization outcomes based on established principles of organic chemistry and spectroscopic data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound.

Introduction and Significance

This compound, with the chemical formula C₁₅H₁₅ClN₂, is the hydrochloride salt of the Schiff base derived from malonaldehyde and aniline.[2] Its structure features a three-carbon backbone with two nitrogen atoms double-bonded to the terminal carbons, each bearing a phenyl group. The positive charge is localized on one of the nitrogen atoms, counterbalanced by a chloride anion. This compound is typically a yellow to orange powder and exhibits solubility in polar organic solvents like methanol.[2][3]

The significance of this molecule lies primarily in its potential as a fluorescent cyanine dye.[4] Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic or aromatic groups. The extended π-conjugated system in this compound is responsible for its chromophoric and fluorophoric properties. Such compounds are valuable tools in various scientific disciplines, including histology and diagnostic assays, for labeling and visualizing biomolecules.[2]

Proposed Synthesis Pathway

Rationale for the Synthetic Approach

Direct handling of malonaldehyde is challenging due to its high reactivity and instability. Therefore, a common and practical approach is to generate it in the reaction mixture from a stable precursor. 1,1,3,3-Tetraethoxypropane is an excellent choice as it readily hydrolyzes under acidic conditions to produce malonaldehyde and ethanol. The subsequent condensation of the in-situ generated malonaldehyde with two equivalents of aniline forms the corresponding bis(phenylimine). Finally, the addition of hydrochloric acid protonates one of the imine nitrogens, yielding the stable monohydrochloride salt.

Proposed Experimental Protocol

Materials:

-

1,1,3,3-Tetraethoxypropane

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,3,3-tetraethoxypropane (1 equivalent) in ethanol.

-

Addition of Aniline: To the stirred solution, add aniline (2.2 equivalents). The slight excess of aniline ensures the complete consumption of the malonaldehyde precursor.

-

Acid-Catalyzed Hydrolysis and Condensation: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture. The acid will catalyze the hydrolysis of the tetraethoxypropane to malonaldehyde and the subsequent condensation with aniline. The formation of the product is often indicated by a color change to yellow or orange.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials and the formation of the product.

-

Isolation of the Product: Upon completion of the reaction, the mixture is cooled to room temperature. The product, being a salt, is expected to have lower solubility in the ethanolic solution and may precipitate. If not, the volume of the solvent can be reduced under reduced pressure.

-

Purification: The crude product can be collected by filtration and washed with cold diethyl ether to remove any unreacted aniline and other organic impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol/diethyl ether, to obtain the final product as a crystalline solid.

-

Drying: The purified this compound is then dried under vacuum to remove any residual solvent.

Diagram of the Proposed Synthesis Workflow:

References

Spectroscopic Properties of Malonaldehyde bis(phenylimine) monohydrochloride: An In-depth Technical Guide

Introduction

Malonaldehyde bis(phenylimine) monohydrochloride, also known as N,N'-diphenyl-1,3-propanediimine monohydrochloride, is a prominent member of the β-diimine ligand family and is classified as a fluorescent cyanine dye.[1][2] Its unique molecular structure, featuring a conjugated system of alternating double and single bonds between two phenylamine moieties, imparts distinct spectroscopic properties that are of significant interest to researchers in materials science, coordination chemistry, and drug development. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering insights into its electronic and structural features. We will delve into the theoretical underpinnings of its spectroscopic behavior and provide practical, field-proven methodologies for its characterization.

Molecular Structure and its Influence on Spectroscopic Properties

The core structure of this compound consists of a propane-1,3-diimine backbone with phenyl substituents on each nitrogen atom. The monohydrochloride salt form indicates the protonation of one of the imine nitrogens. This protonation, along with the extensive π-conjugation across the molecule, dictates its electronic transitions and, consequently, its interaction with electromagnetic radiation.

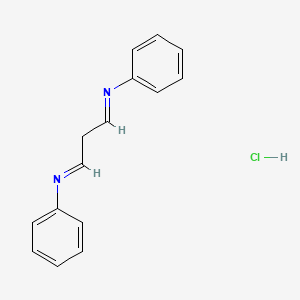

Figure 1: Molecular structure of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

The extended π-system in this compound is expected to give rise to strong absorptions in the UV-visible region, characteristic of π→π* transitions. As a cyanine dye, it is anticipated to have a high molar extinction coefficient.[3] The position of the absorption maximum (λmax) can be influenced by solvent polarity and pH due to potential changes in the electronic structure and conformation of the molecule.

Expected UV-Vis Absorption Data:

| Solvent | Expected λmax (nm) | Molar Extinction Coefficient (ε, L·mol-1·cm-1) | Electronic Transition |

| Methanol | ~400-500 | > 100,000 | π→π |

| Dichloromethane | ~400-500 | > 100,000 | π→π |

| Water | Variable (pH-dependent) | > 100,000 | π→π* |

Experimental Protocol for UV-Vis Spectroscopy:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µM range).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the sample preparation as a blank to zero the instrument.

-

Data Acquisition: Record the absorption spectra of the working solutions over a wavelength range of at least 200-800 nm.

-

Data Analysis: Determine the λmax and the corresponding absorbance. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient.

Fluorescence Spectroscopy

As a fluorescent cyanine dye, this compound is expected to exhibit significant fluorescence emission upon excitation at its absorption maximum. The fluorescence properties, including the emission wavelength (λem), quantum yield (ΦF), and lifetime (τ), are crucial for its applications in imaging and sensing. The fluorescence of cyanine dyes can be sensitive to the local environment, with changes in viscosity and binding to macromolecules often leading to enhanced emission.[4]

Expected Fluorescence Data:

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Methanol | ~450 | ~500-600 | Moderate to High |

| Ethanol | ~450 | ~500-600 | Moderate to High |

Experimental Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a fluorescence-grade solvent.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Emission Spectrum Acquisition: Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

References

"fluorescent mechanism of Malonaldehyde bis(phenylimine) monohydrochloride"

An In-depth Technical Guide to the Fluorescent Mechanism of Malonaldehyde bis(phenylimine) monohydrochloride

Introduction

This compound, a conjugated Schiff base, represents a class of organic molecules with significant potential in materials science, analytical chemistry, and biomedical research.[1][2] As a derivative of malonaldehyde, this compound's unique photophysical properties are a subject of growing interest. This guide provides a comprehensive exploration of the core mechanisms governing its fluorescence, offering researchers and drug development professionals a detailed understanding of its structure-property relationships, the factors influencing its emission, and the experimental protocols for its characterization. Our focus is to move beyond a mere description of phenomena to an in-depth analysis of the causality behind its fluorescent behavior, grounded in established photophysical principles.

Molecular Structure and Photophysical Fundamentals

This compound, with the linear formula CH₂(CH=NC₆H₅)₂·HCl, is a symmetrical molecule featuring a central three-carbon backbone linked to two phenylimine moieties.[3] The core of its optical properties lies in the extended π-conjugated system that spans the entire molecule. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling the absorption of photons in the ultraviolet-visible (UV-Vis) range and subsequent radiative relaxation in the form of fluorescence.

The primary mechanism of fluorescence involves the transition of an electron from the ground state (S₀) to an excited singlet state (S₁) upon absorption of a photon. The molecule then relaxes to the lowest vibrational level of the S₁ state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This energy difference between the absorption and emission maxima is known as the Stokes shift.

Core Fluorescent Mechanisms: A Deeper Dive

While standard π-π* transitions form the basis of its fluorescence, the nuanced behavior of this compound can be attributed to more complex photophysical processes. Two prominent mechanisms, often observed in structurally similar molecules, are likely at play: Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).

Excited-State Intramolecular Proton Transfer (ESIPT)

The structure of the protonated imine suggests the potential for ESIPT, a rapid photochemical reaction that can lead to a large Stokes shift.[4][5] In the excited state, the acidity and basicity of functional groups can change dramatically. This can trigger the transfer of a proton from a donor group to an acceptor group within the same molecule, forming an excited-state tautomer (keto form) from the initial enol form.[4][6][7] This keto tautomer is energetically lower in the excited state and is responsible for the fluorescent emission. Following emission, the molecule returns to the ground state, where the reverse proton transfer occurs, regenerating the original enol form.

The ESIPT photocycle is a four-step process:

-

Photoexcitation: The ground-state enol form absorbs a photon, transitioning to the excited enol (E*) state.

-

ESIPT: An ultrafast, often barrierless, proton transfer occurs from the protonated imine nitrogen to the other nitrogen, forming the excited keto tautomer (K*).[6][8]

-

Fluorescence: The K* tautomer relaxes to the ground state (K) by emitting a photon, typically with a large Stokes shift.

-

Back Proton Transfer: The unstable ground-state keto form (K) rapidly undergoes a reverse proton transfer to restore the stable ground-state enol form (E).

References

- 1. Properties of conjugated Schiff bases on malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Malonaldehyde bis(phenylimine) 97 123071-42-1 [sigmaaldrich.com]

- 4. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Malonaldehyde bis(phenylimine) monohydrochloride: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Unveiling a Versatile Synthetic Building Block

Malonaldehyde bis(phenylimine) monohydrochloride is a stable, crystalline solid that serves as a valuable precursor in organic synthesis.[1] Its structure, featuring a three-carbon backbone with two phenylimine substituents, presents a unique combination of nucleophilic and electrophilic centers, making it a dynamic reagent for constructing more complex molecular architectures.[2] The monohydrochloride salt form enhances its stability and ease of handling compared to the free base.[3] This compound is recognized for its utility in the development of dyes, pharmaceuticals, and agrochemicals, and its ability to form stable complexes with metal ions opens avenues in catalysis and sensor technology.[1]

Chemical Structure and Physicochemical Properties

The structural integrity of this compound is central to its chemical behavior. The molecule consists of a propanedial backbone where both aldehyde groups have been converted to imines through condensation with aniline. The protonation of one of the imine nitrogens to form the hydrochloride salt influences its solubility and reactivity.

Key Identifiers and Structural Representations:

-

IUPAC Name: N,N'-diphenylpropane-1,3-diimine;hydrochloride[3]

-

Synonyms: Malonaldehyde Dianilide Hydrochloride, Malonaldehyde Bis(phenylimine) Hydrochloride, Malondialdehyde dianil hydrochloride[3][4]

-

CAS Number: 123071-42-1[5]

-

Molecular Formula: C₁₅H₁₅ClN₂[3]

-

Molecular Weight: 258.75 g/mol

-

InChI Key: FLMLOZWXXPLHIE-UHFFFAOYSA-N[6]

-

SMILES: C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl[7]

The core structure can be visualized as a conjugated system, which is responsible for its characteristic color and spectroscopic properties.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Appearance | Yellow to orange powder | [6] |

| Melting Point | 218 °C (decomposes) | |

| Solubility | Methanol: 2.5%, clear, yellow to orange | |

| Partially soluble in water | [7] | |

| Storage Temperature | Room temperature | |

| Stability | Light-sensitive, hygroscopic | [7][8] |

| Incompatible Materials | Strong oxidizing agents | [8] |

Synthesis and Purification

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step, one-pot reaction.

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic chemistry principles for Schiff base formation and should be optimized for safety and yield.

-

Reaction Setup: To a solution of 1,1,3,3-tetraethoxypropane in a suitable solvent such as ethanol, add two molar equivalents of aniline.

-

Acid Catalysis: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the reaction mixture with stirring. The acid catalyzes the hydrolysis of the acetal and the subsequent imine formation.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. The solid is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield the final product as a crystalline solid.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the extended π-system and the presence of both electrophilic and nucleophilic sites, characteristic of β-enaminones.[2]

Nucleophilic and Electrophilic Nature

The enaminone-like structure allows for a dual reactivity profile:

-

Nucleophilic Character: The β-carbon (C2 of the propane chain) is nucleophilic due to the electron-donating effect of the nitrogen atoms through resonance. This allows for reactions with various electrophiles.[10]

-

Electrophilic Character: The imine carbons (C1 and C3) are electrophilic and susceptible to attack by nucleophiles.

Caption: Dual reactivity of the core structure.

Hydrolysis

As a Schiff base derivative, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to regenerate malondialdehyde and aniline. The mechanism of hydrolysis typically involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon to form a carbinolamine intermediate.[11][12] This intermediate then breaks down to yield the corresponding aldehyde and amine.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research.[1]

Synthesis of Heterocyclic Compounds

The 1,3-dielectrophilic nature of the backbone, combined with the reactivity of the imine groups, makes this compound an excellent precursor for the synthesis of various heterocyclic systems, such as pyridines and pyrimidines.[13] These heterocyclic motifs are prevalent in a vast number of bioactive molecules and pharmaceuticals.[14] For instance, condensation reactions with active methylene compounds can lead to the formation of substituted pyridine derivatives.

Medicinal Chemistry and Drug Development

While specific examples are not extensively documented in readily accessible literature, the utility of this compound in medicinal chemistry can be inferred from its potential to generate diverse heterocyclic libraries for drug screening. The pyrimidine ring, for example, is a core structure in numerous anticancer and antiviral drugs.[13] The ability to use this compound as a starting material for the synthesis of such scaffolds makes it a compound of interest for drug development professionals.

Fluorescent Dyes and Probes

The extended conjugated system of this compound imparts fluorescent properties, leading to its classification as a cyanine dye.[5][7] This characteristic allows for its use in various biological and chemical applications, such as in histology and diagnostic assays, potentially for labeling and imaging.

Conclusion

This compound is a multifaceted compound with a rich, albeit not fully documented, chemical profile. Its structural features, characterized by a conjugated β-enaminone-like system, bestow upon it a versatile reactivity that is highly valuable in synthetic organic chemistry. While there is a clear potential for its application in the synthesis of bioactive heterocycles for drug discovery and as a functional dye, a deeper and more systematic investigation into its reaction scope and spectroscopic properties is warranted. This guide serves as a consolidated resource of the current knowledge, providing a solid foundation for researchers looking to explore the synthetic and applicative potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H15ClN2 | CID 12213307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. B21721.14 [thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Malonaldehyde Dianilide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of Malonaldehyde Dianilide Hydrochloride, a key intermediate in the production of cyanine dyes and other valuable chemical entities. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines the necessary safety precautions and analytical characterization methods. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Theoretical Framework

Malonaldehyde dianilide hydrochloride, also known as N,N'-diphenylpropane-1,3-diimine hydrochloride or malonaldehyde bis(phenylimine) hydrochloride, is a stable salt of the corresponding diimine.[1][2][3] The core structure, a 1,3-diimino-propane system flanked by two phenyl groups, makes it a valuable precursor, particularly in the synthesis of polymethine and cyanine dyes.[4] The hydrochloride salt form enhances its stability and solubility in certain polar solvents, facilitating its use in various synthetic applications.[1]

The synthesis of this compound is a classic example of imine formation through the condensation of a primary amine with a carbonyl compound. In this case, two equivalents of aniline react with malonaldehyde, a 1,3-dicarbonyl compound. Due to the inherent instability of malonaldehyde, a stable precursor such as 1,1,3,3-tetramethoxypropane is typically used.[5][6] Under acidic conditions, 1,1,3,3-tetramethoxypropane undergoes hydrolysis in situ to generate malonaldehyde, which is then immediately trapped by aniline to form the diimine. The acidic environment not only catalyzes the hydrolysis of the acetal but also the subsequent dehydration steps in the imine formation.

Reaction Mechanism and Rationale

The synthesis of malonaldehyde dianilide hydrochloride proceeds through a two-stage mechanism: the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to malonaldehyde, followed by the acid-catalyzed condensation of malonaldehyde with two equivalents of aniline.

Stage 1: In Situ Generation of Malonaldehyde

The reaction is initiated by the protonation of the oxygen atoms of the methoxy groups in 1,1,3,3-tetramethoxypropane by hydrochloric acid. This is followed by the elimination of methanol to form a resonance-stabilized carbocation. Nucleophilic attack by water, present in the aqueous HCl, on the carbocation leads to a hemiacetal, which is in equilibrium with the corresponding aldehyde. This process occurs at both ends of the molecule to yield malonaldehyde.

Stage 2: Double Imine Formation

The newly formed malonaldehyde readily reacts with aniline. The nitrogen atom of aniline acts as a nucleophile, attacking the carbonyl carbons of malonaldehyde. This is followed by a series of proton transfers to form a hemiaminal intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of an imine (Schiff base). This process occurs at both carbonyl groups of malonaldehyde to yield the final diimine product. The presence of hydrochloric acid in the reaction medium leads to the formation of the hydrochloride salt.

The overall reaction is driven to completion by the formation of the stable, conjugated diimine system and the removal of water.

Detailed Experimental Protocol

This protocol is based on established methodologies for the condensation of aniline with malonaldehyde precursors.[2][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 8.21 g | 0.05 mol | >98% |

| Aniline | 93.13 | 9.31 g (9.13 mL) | 0.10 mol | >99% |

| Concentrated Hydrochloric Acid | 36.46 | ~5 mL | - | ~37% |

| Ethanol | 46.07 | 50 mL | - | 95% |

| Diethyl Ether | 74.12 | As needed | - | Laboratory Grade |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add aniline (9.31 g, 0.10 mol) and ethanol (30 mL).

-

Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (~5 mL) to the stirred solution of aniline. Aniline hydrochloride will precipitate as a white solid.

-

Addition of Acetal: In the dropping funnel, place a solution of 1,1,3,3-tetramethoxypropane (8.21 g, 0.05 mol) in ethanol (20 mL). Add this solution dropwise to the stirred suspension of aniline hydrochloride over a period of 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 3 hours. The reaction mixture will turn into a clear, yellow to orange solution.

-

Crystallization: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to induce crystallization.

-

Isolation of Product: Collect the precipitated yellow crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain malonaldehyde dianilide hydrochloride.

Expected Yield and Physical Properties

-

Appearance: Light yellow to brown crystalline powder.[3]

-

Expected Yield: 70-80%

-

Melting Point: Approximately 218 °C (with decomposition).[2][8]

-

Solubility: Partly soluble in water, soluble in methanol.[2][8]

Safety Precautions and Handling

4.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

4.2. Chemical-Specific Hazards:

-

Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and mutagen.[9][10] Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of exposure, wash the affected area immediately with plenty of water.

-

1,1,3,3-Tetramethoxypropane: Flammable liquid and vapor. Handle away from heat, sparks, and open flames. Store in a well-ventilated place.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. The vapor is highly irritating to the respiratory system. Always handle in a fume hood and wear appropriate PPE. When diluting, always add acid to water, never the other way around.

4.3. Waste Disposal:

All chemical waste should be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.

Analytical Characterization

The structure and purity of the synthesized malonaldehyde dianilide hydrochloride can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl groups, the vinylic protons of the propenylidene backbone, and a signal for the N-H proton of the protonated imine. The aromatic protons will appear in the range of δ 7.0-8.0 ppm. The vinylic protons will likely appear as multiplets in the δ 5.0-7.0 ppm region. The N-H proton signal may be broad and its chemical shift will be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the vinylic carbons, and the central methylene carbon of the propane backbone. The aromatic carbons will resonate in the δ 120-150 ppm region. The iminic carbons (C=N) are expected to appear downfield.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum should exhibit characteristic absorption bands for the C=N stretching of the imine group (around 1620-1650 cm⁻¹), C-H stretching of the aromatic rings (above 3000 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). The presence of the hydrochloride salt may result in a broad absorption band in the 2400-3200 cm⁻¹ region due to the N⁺-H stretch.

-

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of malonaldehyde dianilide hydrochloride. By understanding the underlying chemical principles and adhering to the outlined experimental protocol and safety precautions, researchers can confidently prepare this valuable chemical intermediate for its various applications in organic synthesis. The provided information on analytical characterization will aid in confirming the identity and purity of the final product.

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis of Malonaldehyde Dianilide Hydrochloride.

Experimental Workflow

Caption: Flowchart of the experimental procedure for synthesis.

References

- 1. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5 | Benchchem [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 28140-60-5 CAS MSDS (MALONALDEHYDE DIANILIDE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Malonaldehyde bis(phenylimine) 97 123071-42-1 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Photophysical Properties of Cyanine Dyes: A Focus on Malonaldehyde bis(phenylimine) monohydrochloride Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile World of Cyanine Dyes

Cyanine dyes are a prominent class of synthetic fluorophores characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge.[1] Their utility in a vast array of applications, from biological imaging to materials science, stems from their unique and tunable photophysical properties.[1] The length of the polymethine chain is a primary determinant of the dye's absorption and emission wavelengths, allowing for spectral properties that span the visible and near-infrared (NIR) regions. This guide will delve into the core photophysical principles governing cyanine dyes, with a conceptual focus on trimethine cyanines, the subclass to which Malonaldehyde bis(phenylimine) monohydrochloride belongs. Due to the limited availability of specific photophysical data for this compound, this guide will utilize data from well-characterized trimethine cyanine dyes as representative examples to illustrate key concepts and experimental methodologies.

Fundamental Photophysical Properties of Trimethine Cyanine Dyes

The photophysical behavior of a cyanine dye is dictated by the interplay of several key parameters, including its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. These properties are intrinsically linked to the molecule's structure and are highly sensitive to its local environment.

Absorption and Fluorescence Spectra

The electronic structure of cyanine dyes, featuring a delocalized π-electron system along the polymethine chain, gives rise to strong absorption in the visible and NIR regions.[1] The absorption and subsequent fluorescence emission are governed by the transition between the ground state (S₀) and the first excited singlet state (S₁). A defining characteristic of many cyanine dyes is their small Stokes shift, which is the difference between the absorption and emission maxima.[2]

The polarity of the solvent can influence the absorption and emission spectra of cyanine dyes, though the effects are generally less pronounced than for some other classes of fluorophores.[2][3] A slight red-shift (bathochromic shift) in absorption is often observed with decreasing solvent polarity.[2]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a critical measure of a fluorophore's efficiency, quantifying the ratio of emitted photons to absorbed photons.[4] For many cyanine dyes, particularly those with flexible polymethine chains, the quantum yield in fluid solutions can be quite low.[5] This is primarily due to efficient non-radiative decay pathways that compete with fluorescence.[2][4]

Several factors significantly influence the fluorescence quantum yield of cyanine dyes:

-

Molecular Structure: The rigidity of the polymethine chain is a key determinant.[4] Restricting the torsional motion within the chain can significantly reduce non-radiative decay, leading to a substantial increase in quantum yield.[4][5]

-

Solvent Viscosity: Increasing the viscosity of the solvent physically hinders the rotational and vibrational modes of the dye molecule, thereby suppressing non-radiative decay and enhancing fluorescence.[4][5]

-

Environmental Constraints: Binding to macromolecules such as proteins or nucleic acids can similarly restrict the dye's conformational freedom, leading to a dramatic increase in fluorescence quantum yield.[6] This "fluorogenic" behavior is a cornerstone of their use as biological probes.[5]

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and, unlike fluorescence intensity, is generally independent of the dye concentration and photobleaching.[7] The fluorescence lifetime of cyanine dyes is highly sensitive to their local environment and is influenced by factors similar to those affecting the quantum yield.[7]

-

Solvent Polarity: In general, the fluorescence lifetime of polymethine dyes tends to increase in less polar solvents.[7]

-

Structural Rigidity: A lack of structural rigidity is a primary reason for the loss of excited-state energy through non-radiative pathways, resulting in shorter lifetimes.[7] When the molecule's ability to undergo torsional rotation is restricted, the fluorescence lifetime typically increases.[7]

Key De-excitation Pathways and Environmental Effects

Understanding the mechanisms by which an excited cyanine dye returns to its ground state is crucial for interpreting experimental data and designing effective applications.

Photoisomerization: A Dominant Non-Radiative Pathway

For many cyanine dyes, a primary non-radiative de-excitation pathway is trans-cis isomerization around a double bond in the polymethine chain.[6][8] Upon excitation, the molecule can twist into a non-fluorescent "dark" state, from which it can then relax back to the ground state non-radiatively.[8] The efficiency of this process is highly dependent on the local environment.[8] In viscous media or when bound to a biomolecule, this isomerization is hindered, leading to an increase in both fluorescence quantum yield and lifetime.[2]

Aggregation: H- and J-Aggregates

Cyanine dyes, particularly in aqueous solutions and at higher concentrations, have a strong tendency to self-assemble into aggregates.[9] This aggregation can dramatically alter their photophysical properties. Two primary types of aggregates are observed:

-

H-aggregates (Hypsochromic): These are characterized by a blue-shift in the absorption spectrum compared to the monomer. H-aggregates are typically non-fluorescent or very weakly fluorescent. They are often formed by a face-to-face stacking of the dye molecules.

-

J-aggregates (Bathochromic): These exhibit a sharp, intense, and red-shifted absorption band (J-band) compared to the monomer. J-aggregates are often highly fluorescent, with a very small Stokes shift. They are formed by a slipped, edge-to-edge arrangement of the dye molecules.

The formation of these aggregates is influenced by factors such as dye concentration, solvent composition, and the presence of salts or other molecules.[9]

Experimental Characterization of Photophysical Properties

A systematic approach to characterizing the photophysical properties of cyanine dyes involves a series of spectroscopic measurements.

Representative Photophysical Data

The following table summarizes representative photophysical data for a generic trimethine cyanine dye in different environments. This data illustrates the profound impact of the local environment on the dye's properties.

| Parameter | Methanol (Low Viscosity) | Glycerol (High Viscosity) | Bound to DNA |

| Absorption Max (λ_abs) | ~550 nm | ~555 nm | ~560 nm |

| Emission Max (λ_em) | ~570 nm | ~575 nm | ~580 nm |

| Stokes Shift | ~20 nm | ~20 nm | ~20 nm |

| Fluorescence Quantum Yield (Φf) | Low (~0.01) | High (~0.5) | Very High (~0.8) |

| Fluorescence Lifetime (τf) | Short (~0.5 ns) | Long (~2.5 ns) | Long (~3.0 ns) |

Note: These values are illustrative for a typical trimethine cyanine dye and can vary significantly based on the specific molecular structure.

Experimental Protocols

This is the foundational experiment to determine the absorption and emission maxima, as well as the Stokes shift.

Protocol:

-

Sample Preparation: Prepare a dilute stock solution of the cyanine dye in a spectroscopic grade solvent (e.g., methanol, DMSO). Further dilute the stock solution to obtain a final concentration where the absorbance at the maximum wavelength is ≤ 0.1 to avoid inner filter effects.

-

Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of the sample in a 1 cm path length quartz cuvette against a solvent blank.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range that encompasses the expected fluorescence.

-

Data Analysis: Identify the wavelengths of maximum absorption and emission from the respective spectra. Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum.

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.[4]

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Solution Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear. The quantum yield of the sample (Φ_X) is calculated using the following equation:[4]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents (if different).

-

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Protocol:

-

Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the sample's absorption maximum.

-

Sample Preparation: Prepare a dilute sample solution (absorbance < 0.1) to minimize reabsorption effects.

-

Data Acquisition: Collect the fluorescence decay curve by measuring the time delay between the excitation pulse and the detection of the first emitted photon over many cycles.

-

Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s).

Implications for Drug Development and Research

The sensitivity of cyanine dye photophysics to the local environment makes them powerful tools in drug development and biomedical research.

-

High-Throughput Screening: The fluorogenic nature of certain cyanine dyes can be exploited to develop assays for enzyme activity or ligand-receptor binding. A change in the microenvironment upon binding can "switch on" the fluorescence, providing a clear signal.

-

Cellular and In Vivo Imaging: NIR-emitting cyanine dyes are particularly valuable for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. Their fluorescence lifetime can provide information about the local cellular environment, such as viscosity or pH.

-

Sensing Applications: The changes in absorption and fluorescence upon aggregation can be harnessed to design sensors for various analytes that induce or disrupt the aggregation process.

Conclusion

References

- 1. Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3-Diphenylpropane | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.nat.fau.eu [chemistry.nat.fau.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. Photophysical and electrochemical properties of 1,3-bis(2-pyridylimino)isoindolate platinum(II) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Malonaldehyde bis(phenylimine) monohydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Malonaldehyde bis(phenylimine) monohydrochloride, also known as Malonaldehyde Dianilide Hydrochloride, is a versatile organic compound utilized as a synthetic intermediate in the development of pharmaceuticals and dyes, and as a reagent in analytical chemistry.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its chemical stability under different environmental conditions. Misunderstanding these parameters can lead to failed experiments, inaccurate analytical results, and compromised product integrity.

This technical guide provides an in-depth analysis of the solubility and stability profiles of this compound. It offers field-proven, step-by-step protocols for solubility determination and stability assessment, grounded in authoritative scientific principles. The aim is to equip researchers with the necessary knowledge to effectively handle, formulate, and analyze this compound, ensuring experimental reproducibility and success.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its behavior in solution.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 123071-42-1 | [2] |

| Molecular Formula | C₁₅H₁₄N₂·HCl | [1] |

| Linear Formula | CH₂(CH=NC₆H₅)₂·HCl | |

| Molecular Weight | 258.75 g/mol | [1][2] |

| Appearance | Yellow, beige, brown, or orange powder | [1] |

| Melting Point | 218 °C (with decomposition) | [1] |

| Storage Conditions | Room temperature, protect from light, store away from moisture | [1][3][4] |

Solubility Profile

The solubility of this compound is dictated by the interplay between its nonpolar aromatic rings and the polar imine and hydrochloride moieties. The hydrochloride salt form generally enhances solubility in polar solvents compared to its free base counterpart.

Experimental Solubility Data

Published solubility data provides a crucial starting point for solvent selection in experimental design. It is important to note the minor discrepancies in the literature regarding aqueous solubility, which may stem from differences in experimental conditions or material purity.

Table 2: Reported Solubility of this compound

| Solvent | Reported Solubility | Solvent Polarity | Commentary | Reference(s) |

| Water | 10 mg/mL; "partly soluble" | High | The hydrochloride form provides some aqueous solubility, but the large organic scaffold limits it. Ideal for buffered aqueous solutions. | [4] |

| Methanol | ~2.5% (25 mg/mL) | High | Excellent solubility. A preferred solvent for creating stock solutions for further dilution in aqueous or organic media. | |

| Chloroform | 25 mg/mL | Medium | High solubility. Suitable for organic synthesis applications and extraction procedures. | |

| Ethanol | "Easily soluble" | High | Good solubility, similar to methanol. Can be a suitable alternative where methanol is not desired. | [5] |

Experimental Protocol: Quantitative Solubility Determination

To ensure accuracy for a specific application or formulation, it is best practice to determine solubility empirically. This protocol describes a self-validating system using the shake-flask method coupled with HPLC quantification.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This is the gold-standard method for determining equilibrium solubility, ensuring the solution is truly saturated.

-

24-hour Equilibration: This duration is typically sufficient for most small molecules to reach equilibrium, balancing thoroughness with practicality.

-

HPLC Quantification: This provides a highly specific and sensitive method to measure the concentration of the dissolved analyte, avoiding interference from potential impurities or excipients.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 20 mg into 1 mL) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, cease agitation and allow the vial to stand for at least 1 hour for the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) and dispense the clear, particle-free filtrate into a clean vial. This step is critical to remove undissolved solids.

-

Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to ensure the final concentration is within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method (see Section 5.0) against a standard curve of known concentrations.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL).

Stability Profile

The stability of this compound is primarily dictated by the susceptibility of its two imine (C=N) bonds to hydrolysis.[6][7] Understanding the factors that promote this degradation is key to proper handling and formulation.

Primary Degradation Pathway: Imine Hydrolysis

In the presence of water, the imine bonds can undergo hydrolysis, cleaving the molecule to regenerate the parent aldehyde (malonaldehyde) and amine (aniline). This reaction is the reverse of the condensation reaction used to form the imine and can be catalyzed by both acidic and basic conditions.[7]

Caption: The primary hydrolytic degradation pathway.

Factors Influencing Stability

-

Moisture: Water is a necessary reactant for hydrolysis. The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Therefore, storage in anhydrous conditions and the use of dry solvents are paramount for preventing degradation.[8]

-

pH: Imine hydrolysis is significantly influenced by pH.[9][10] The reaction is often accelerated in both acidic and basic solutions. Near-neutral pH conditions (pH 6-8) are generally the most favorable for stability in aqueous media.

-

Light: The compound is designated as light-sensitive.[3] Photons can provide the activation energy to promote degradation pathways. All solutions and solid material should be protected from light by using amber vials or by wrapping containers in aluminum foil.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[8] While the compound is stored at room temperature, prolonged exposure to elevated temperatures, especially in the presence of moisture, will accelerate degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. This protocol exposes the compound to harsh conditions to intentionally induce degradation.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common pathways of drug substance degradation and are recommended by regulatory agencies like the ICH.

-

Analyte Concentration: A 1 mg/mL concentration is typically robust enough to detect degradation products, which may form at low levels.

-

Time Points: Multiple time points allow for an understanding of the degradation kinetics.

-

Stability-Indicating Method: The goal is to develop an HPLC method where the peak for the parent compound is well-resolved from all degradation product peaks, proving the method can accurately measure the parent compound's purity over time.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of methanol and water.

-

Stress Conditions: Aliquot the stock solution into separate, labeled amber glass vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a 60°C water bath.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Place in a 60°C water bath.

-

Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Keep one vial of the original stock solution in a 60°C water bath.

-

Photostability: Place one vial of the original stock solution in a photostability chamber according to ICH Q1B guidelines.

-

-

Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample from each vial.

-

Quenching: For the acid and base samples, immediately neutralize them with an equimolar amount of base or acid, respectively, to stop the reaction.

-

Analysis: Dilute all samples with mobile phase and analyze using a stability-indicating HPLC method (see Section 5.0).

-

Data Evaluation: Assess the resulting chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Calculate the percentage of degradation and ensure the method can resolve all peaks.

Analytical Method for Quantification

A robust analytical method is required to support both solubility and stability studies. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice due to the compound's aromatic structure, which imparts a strong UV chromophore.

Step-by-Step Protocol: RP-HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm (A C18 stationary phase is chosen for its hydrophobic character, which effectively retains the aromatic analyte).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA acts as an ion-pairing agent to improve peak shape).

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-15 min: 20% to 80% B

-

15-17 min: 80% to 20% B

-

17-20 min: Hold at 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm and 350 nm (A PDA detector is recommended to scan for the optimal wavelength and monitor for co-eluting impurities).

-

Standard Preparation: Prepare a calibration curve using at least five concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) from a known stock solution. The curve must have a correlation coefficient (r²) of >0.999.

Recommended Handling and Storage

Based on the comprehensive stability profile, the following handling and storage procedures are mandatory to preserve the integrity of this compound:

-

Solid Material: Store in a tightly sealed container to protect from atmospheric moisture.[4] The container should be opaque or stored in a dark location (e.g., a cabinet) to prevent light exposure.[3] Standard room temperature is appropriate for storage.[1]

-

Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a non-reactive solvent like acetonitrile or methanol and store in a tightly capped amber vial at 2-8°C for short-term use. Avoid preparing and storing stock solutions in aqueous media for extended periods due to the risk of hydrolysis.

Conclusion

This compound is a compound with moderate solubility in polar organic solvents and limited, pH-dependent solubility in aqueous media. Its primary liability is the chemical instability of its imine functionalities, which are susceptible to hydrolysis. This degradation is accelerated by the presence of moisture, non-neutral pH, light, and elevated temperatures. By employing the rigorous protocols and handling recommendations outlined in this guide, researchers can mitigate these risks, ensuring the generation of accurate, reliable, and reproducible data in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H15ClN2 | CID 12213307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. Sciencemadness Discussion Board - Imine stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Malonaldehyde bis(phenylimine) monohydrochloride

Executive Summary

Malonaldehyde bis(phenylimine) monohydrochloride, a prominent member of the vinamidinium salt class of compounds, represents a cornerstone reagent in modern organic synthesis. Its unique electronic structure, characterized by a delocalized positive charge across a five-atom backbone, imparts a versatile reactivity profile that is both predictable and highly tunable. This guide provides a comprehensive exploration of the core chemical principles governing its reactivity. We will dissect its electrophilic and nucleophilic nature, detail key transformations such as amine exchange and reduction, and illustrate its power as a C3 synthon in the construction of complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block, moving beyond simple procedural knowledge to a deeper, mechanistic understanding.

Foundational Chemistry: Structure and Properties

Nomenclature and Structural Identity

This compound is known by several synonyms, which can be a source of confusion. A clear identification is crucial for sourcing and regulatory compliance.

-

Systematic Name: N,N'-diphenylpropane-1,3-diimine;hydrochloride[1]

-

Common Synonyms: Malonaldehyde dianil hydrochloride, Malondialdehyde dianilide hydrochloride[2], N-(3-phenylimino-1-propen-1-yl)aniline hydrochloride[2]

-

CAS Number: 50328-50-2[3] (Note: Other CAS numbers like 123071-42-1 and 28140-60-5 are also frequently associated with this compound or its close analogs[2][4][5][6][7]).

-

Molecular Formula: C₁₅H₁₄N₂·HCl[3]

Physicochemical Properties

The physical characteristics of this compound are consistent with its salt-like nature. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Yellow, beige, brown, or orange powder/crystals. | [2][3][5] |

| Melting Point | 218 °C (with decomposition) | [3] |

| Solubility | Methanol: 2.5% (clear, yellow to orange solution) | |

| Partly soluble in water. | [8] | |

| Storage | Room temperature, in a dry, well-ventilated place. | [3][8] |

| Stability | Hygroscopic and light-sensitive. | [8][9] |

The Vinamidinium Salt Core: The Engine of Reactivity

The reactivity of this compound is fundamentally derived from its structure as a vinamidinium salt. The positive charge is not localized on a single nitrogen atom but is delocalized across the N-C-C-C-N π-system. This delocalization is the key to its stability and its behavior in chemical reactions. The resonance structures illustrate the electrophilic nature of the carbon backbone.

Caption: Resonance delocalization in the vinamidinium cation core.

This delocalization renders the β-carbon atoms (relative to the nitrogens) electrophilic and susceptible to attack by a wide range of nucleophiles. While the primary reactivity is electrophilic, these salts can, under specific conditions, also behave as nucleophiles, for instance, in nitration reactions[10].

Core Reactivity and Mechanistic Pathways

Electrophilic Character: Reactions with Nucleophiles

The predominant mode of reactivity for vinamidinium salts is electrophilic. They serve as robust C3 synthons, reacting with carbon- and heteroatom-centered nucleophiles.

Caption: Generalized pathway for nucleophilic addition.

This reactivity is the basis for their widespread use in constructing larger, more complex molecules, particularly heterocycles[10][11].

Amine Exchange Reactions

A synthetically powerful transformation of vinamidinium salts is the amine exchange reaction. By treating the salt with a different amine, typically one that is less volatile or forms a more stable product, one of the original N-phenyl groups can be displaced. This allows for the straightforward synthesis of unsymmetrical or differentially substituted vinamidinium salts[10][12].

Caption: Workflow for synthesizing unsymmetrical vinamidinium salts.

This reaction is often driven to completion by removing the displaced aniline. The ability to easily modify the nitrogen substituents significantly broadens the synthetic utility of the vinamidinium scaffold[10].

Reduction Pathways

Vinamidinium salts can be cleanly reduced to yield valuable synthetic intermediates, primarily allylic amines. The choice of reducing agent dictates the outcome.

-

Hydride Reductions (e.g., NaBH₄): Sodium borohydride reduction of vinamidinium salts is a well-established method for producing tertiary allylic amines in good yields[12]. This transformation is pivotal for accessing the allylic amine structural motif, which is a key element in many natural products and pharmaceuticals[12].

-

Dissolving Metal & Other Reductions: Stronger reducing conditions can lead to different products. For instance, the reduction of related 2-chlorovinamidinium salts with hydroiodic acid (HI) cleanly removes the chloro group to yield the parent vinamidinium salt, proceeding through protonation of the β-carbon[10][13].

Applications in Synthetic Chemistry

The true value of this compound lies in its application as a versatile building block for more complex molecular architectures.

Synthesis of Heterocyclic Scaffolds

Perhaps the most significant application is in the de novo synthesis of heterocyclic rings. The vinamidinium salt acts as an electrophilic three-carbon (C3) synthon that can react with a variety of binucleophilic partners to form rings. This strategy has been effectively used to prepare:

The general mechanism involves an initial nucleophilic attack on the vinamidinium backbone, followed by an intramolecular cyclization and subsequent aromatization.

Caption: General mechanism for pyridine ring synthesis.

Case Study: A Palladium-Free Synthesis of MMV048

A compelling demonstration of this chemistry is in a novel, palladium-free synthesis of the clinical anti-malarial candidate MMV390048. In this "bottom-up" approach, a complex vinamidinium salt is constructed from an arylacetic acid derivative. This key intermediate is then coupled with a nitrile-containing fragment using a simple base (KOtBu) to construct the central pyridine ring in excellent yield[11]. This strategy circumvents the need for expensive and potentially contaminating palladium cross-coupling catalysts, highlighting the economic and sustainable advantages of vinamidinium salt chemistry[11].

Experimental Protocols

The following protocols are illustrative examples based on established literature procedures. They serve as a validated starting point for laboratory work.

Protocol: Amine Exchange for Synthesis of a Differentially Substituted Vinamidinium Salt

This protocol is adapted from methodologies described for amine exchange reactions of vinamidinium salts[10].

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

-

Solvent and Reagent Addition: Add dry toluene (approx. 0.2 M concentration) to the flask. Add the desired amine (e.g., pyrrolidine, 1.1 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the formation of a new, more polar spot corresponding to the product salt. The reaction is typically complete within 2-14 hours.

-

Workup: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol) to yield the analytically pure, differentially substituted vinamidinium salt[10].

Protocol: HI-Mediated Reduction of a 2-Chlorovinamidinium Salt

This protocol is based on the reduction of chlorovinamidinium salts as a method to generate the parent vinamidinium salt[10].

-

Setup: In a well-ventilated fume hood, add the 2-chlorovinamidinium salt (1.0 equiv) to a round-bottom flask with a magnetic stirrer.

-

Solvent and Reagent Addition: Add dioxane (to achieve 0.2-0.3 M concentration). Carefully add 57% aqueous hydroiodic acid (HI) (1.1 equiv) dropwise at room temperature (25 °C).

-

Reaction: Stir the mixture vigorously at 25 °C for 14-18 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude vinamidinium salt can be further purified by recrystallization to afford the pure product[10].

Stability and Handling

As a reactive chemical intermediate, proper handling and storage of this compound are essential for maintaining its integrity and ensuring experimental reproducibility.

-

Hygroscopicity: The compound is hygroscopic and should be stored away from moisture in a tightly sealed container[8].

-

Light Sensitivity: The compound is sensitive to light and should be stored in an opaque or amber container to prevent degradation[9].

-

Incompatibilities: Avoid contact with strong oxidizing agents[9].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn during handling.

Conclusion

This compound is far more than a simple organic salt; it is a powerful and versatile synthetic tool. Its reactivity, governed by the principles of vinamidinium chemistry, provides reliable and efficient pathways to a diverse array of molecular structures. A thorough understanding of its core reactivity—from nucleophilic additions and amine exchanges to its role in heterocycle synthesis—enables chemists to design innovative and efficient synthetic routes. As demonstrated by its application in modern pharmaceutical synthesis, the strategic use of this reagent can lead to more sustainable and cost-effective chemical processes, solidifying its place as an indispensable building block in the synthetic chemist's toolkit.

References

- 1. This compound | C15H15ClN2 | CID 12213307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 28140-60-5 CAS MSDS (MALONALDEHYDE DIANILIDE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. MALONALDEHYDE DIANILIDE HYDROCHLORIDE | 28140-60-5 [chemicalbook.com]

- 5. Malonaldehyde Dianilide Hydrochloride | 28140-60-5 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Malonaldehyde Dianilide Hydrochloride | CAS#:28140-60-5 | Chemsrc [chemsrc.com]

- 7. Malonaldehyde Dianilide Hydrochloride | 28140-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarship.richmond.edu [scholarship.richmond.edu]

- 13. Preparation and novel reduction reactions of vinamidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Fluorescence Quantum Yield of Malonaldehyde bis(phenylimine) monohydrochloride

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the fluorescence quantum yield of malonaldehyde bis(phenylimine) monohydrochloride. Given the absence of a previously reported quantum yield for this specific compound in the scientific literature, this document serves as a detailed roadmap, grounded in established photophysical principles and experimental best practices. We will delve into the theoretical underpinnings of fluorescence quantum yield, provide a step-by-step experimental protocol using the widely accepted comparative method, and discuss the potential photophysical behavior of this Schiff base derivative.

The Significance of Quantum Yield in Molecular Characterization

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A high quantum yield is often a desirable characteristic in applications such as fluorescent probes, sensors, and imaging agents, as it correlates with brighter emission. Conversely, a low quantum yield suggests that the absorbed energy is primarily dissipated through non-radiative pathways, such as internal conversion or intersystem crossing.[2] Understanding the quantum yield of this compound is crucial for evaluating its potential in various applications, including as a building block in drug development or as a fluorescent marker.

Theoretical Framework: Understanding the Photophysics of Schiff Bases

This compound is a Schiff base, a class of compounds known for their interesting and often complex photophysical properties. The fluorescence of Schiff bases can be highly sensitive to their environment, including solvent polarity and pH.[3] For some Schiff bases, fluorescence is weak or non-existent in non-polar solvents but is enhanced in polar environments.[3] This is often attributed to changes in the energy levels of the excited states and the possibility of specific interactions with polar solvent molecules.[3]

Furthermore, protonation of the imine nitrogen can significantly impact the fluorescence quantum yield, often leading to an increase in emission.[3] Given that the target compound is a monohydrochloride salt, it is expected to be protonated, which may favor fluorescence. However, it is noteworthy that a study on an aminoenimine structure derived from malondialdehyde and lysine indicated it to be non-fluorescent, suggesting that the core structure may not be inherently highly emissive.[4]

The Jablonski diagram below illustrates the possible de-excitation pathways for a molecule after absorbing a photon. The efficiency of fluorescence is in direct competition with non-radiative decay processes.

Caption: Jablonski diagram illustrating the processes of absorption, fluorescence, phosphorescence, and non-radiative decay.

Experimental Determination of Fluorescence Quantum Yield: The Comparative Method

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[1][2][5] This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized reference standard with a known quantum yield.

The quantum yield of the sample (ΦX) can be calculated using the following equation[1]:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.

Materials and Instrumentation

Materials:

-

Quantum yield reference standard (e.g., Quinine sulfate in 0.1 M H2SO4, ΦST = 0.54)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide, depending on solubility and photophysical behavior)

-

Volumetric flasks and pipettes for accurate dilutions

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

Step-by-Step Experimental Protocol

-

Solvent Selection and Sample Preparation:

-

Based on available data, this compound is soluble in methanol.[6] Prepare a stock solution of the sample in a suitable spectroscopic grade solvent.

-

Prepare a stock solution of the reference standard in its recommended solvent (e.g., quinine sulfate in 0.1 M H2SO4).

-